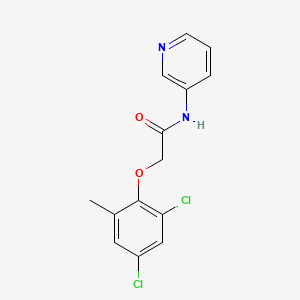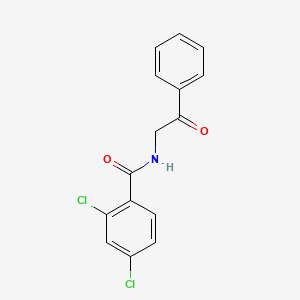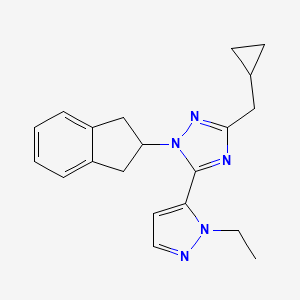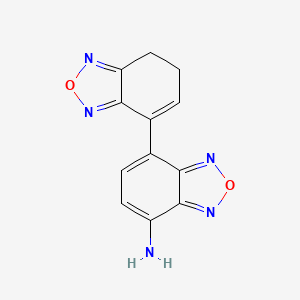acetic acid](/img/structure/B5638328.png)
[4-(5-chloropyridin-2-yl)piperazin-1-yl](4-methoxy-2-methylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(5-chloropyridin-2-yl)piperazin-1-ylacetic acid” is a structurally complex molecule that likely exhibits unique physical and chemical properties due to its specific functional groups and molecular architecture. This analysis will leverage related compounds to hypothesize its synthesis, structure, reactions, and properties.
Synthesis Analysis
The synthesis of complex molecules involving piperazine and methoxyphenyl groups often requires multi-step processes. Kumar et al. (2004) describe a synthesis pathway for a related compound, showcasing the nuanced steps required for crafting molecules with specific functional groups aimed at targeting CB(1) receptors (Kumar et al., 2004). This synthesis involves multi-step reactions with a focus on achieving high specificity and yield, likely relevant to the compound .
Molecular Structure AnalysisStructural characterization is essential for understanding the molecular geometry, electronic distribution, and potential reactivity of a compound. Techniques such as HRMS, IR, and NMR spectroscopy, as described by Wujec and Typek (2023) for a structurally related compound, are fundamental tools for this analysis (Wujec & Typek, 2023). These methods would be instrumental in elucidating the structure of “4-(5-chloropyridin-2-yl)piperazin-1-ylacetic acid.”
Chemical Reactions and Properties
Chemical reactivity and interactions are pivotal in determining a compound's utility and behavior under various conditions. The synthesis and pharmacological evaluation of compounds with similar structural motifs provide insights into potential reactions and chemical properties, as observed in the work by Ashimori et al. (1991), where optically active derivatives showed significant pharmacological effects (Ashimori et al., 1991).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are crucial for practical applications. The kinetics of hydrolysis discussed by Muszalska (2004) for a related compound shed light on stability and degradation patterns that are relevant for understanding the behavior of “4-(5-chloropyridin-2-yl)piperazin-1-ylacetic acid” in various environments (Muszalska, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, potential for catalysis, and interaction with biological targets, can be inferred from related studies. For example, the synthesis and anti-ischemic activity study by Zhong et al. (2014) demonstrate the potential biological applications of compounds with similar structural features, highlighting the importance of chemical properties in designing effective molecules (Zhong et al., 2014).
This analysis, grounded in scientific research, offers a comprehensive overview of the potential synthesis, molecular structure, chemical reactions, and physical and chemical properties of “4-(5-chloropyridin-2-yl)piperazin-1-ylacetic acid.” It highlights the importance of detailed chemical research in understanding and utilizing complex molecules.
Propriétés
IUPAC Name |
2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(4-methoxy-2-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-13-11-15(26-2)4-5-16(13)18(19(24)25)23-9-7-22(8-10-23)17-6-3-14(20)12-21-17/h3-6,11-12,18H,7-10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUKCMMJFXFZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C(=O)O)N2CCN(CC2)C3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(5-Chloropyridin-2-YL)piperazin-1-YL](4-methoxy-2-methylphenyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5638253.png)

![5,6,7-trimethyl-N-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5638265.png)

![5-methyl-N-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5638274.png)


![3-[3-(1-methyl-1H-pyrazol-5-yl)phenyl]-5-(trifluoromethyl)-1H-1,2,4-triazole](/img/structure/B5638289.png)

![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]-4-methylpiperidine](/img/structure/B5638303.png)


![N-ethyl-2-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-2-propen-1-amine](/img/structure/B5638323.png)
![2-{2-oxo-2-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-2H-1,2,3-benzotriazole](/img/structure/B5638333.png)